[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile
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Overview
Description
[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is a heterocyclic compound that contains a triazole ring, which is known for its significant biological and pharmaceutical activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , and anti-inflammatory properties. They interact with various enzymes and receptors in the body, which could be potential targets.
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with active site residues .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazoles, have been reported to interfere with several biochemical pathways, including those involved in cell proliferation, inflammation, and viral replication .
Result of Action
Similar compounds, such as 1,2,4-triazoles, have been reported to exhibit various biological effects, including inhibition of cell proliferation, reduction of inflammation, and prevention of viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with acetonitrile derivatives. One common method includes refluxing a mixture of 4-amino-4H-1,2,4-triazole-3-thiol and acetonitrile in the presence of a base such as sodium ethoxide in ethanol . The reaction is monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenated compounds or alkylating agents are often used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Primary amines.
Substitution: Various substituted triazoles and nitriles.
Scientific Research Applications
[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole: Known for its antifungal activity.
3-Amino-1,2,4-triazole: Used in microbiology for its ability to inhibit histidine synthesis.
1,2,4-Triazole-containing scaffolds: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile is unique due to the presence of both the triazole ring and the nitrile group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5S/c5-1-2-10-4-8-7-3-9(4)6/h3H,2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCMUFXUIVYZSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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